Efegatran sulfate

Thrombin inhibition Anticoagulation Binding kinetics

Efegatran sulfate (CAS 126721-07-1), also known as LY 294468 sulfate or GYKI-14766 sulfate, is a synthetic tripeptide arginal compound that acts as a direct, reversible inhibitor of the serine protease thrombin. As a member of the arginal family of thrombin inhibitors, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting platelet aggregation and exhibiting anticoagulant and antithrombotic activities.

Molecular Formula C21H34N6O7S
Molecular Weight 514.6 g/mol
CAS No. 126721-07-1
Cat. No. B1671125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfegatran sulfate
CAS126721-07-1
SynonymsD-methyl-phenylalanyl-prolyl-arginal
efegatran
efegatran sulfate
GYKI 14766
GYKI-14766
LY 294468
LY-294468
Me-Phe-Pro-Arg-H
Molecular FormulaC21H34N6O7S
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O
InChIInChI=1S/C21H32N6O3.H2O4S/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23;1-5(2,3)4/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25);(H2,1,2,3,4)/t16-,17+,18-;/m0./s1
InChIKeyBISKEOIROPAOGY-RXQQAGQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efegatran Sulfate: An Overview of the Reversible Tripeptide Thrombin Inhibitor for Research and Clinical Reference


Efegatran sulfate (CAS 126721-07-1), also known as LY 294468 sulfate or GYKI-14766 sulfate, is a synthetic tripeptide arginal compound that acts as a direct, reversible inhibitor of the serine protease thrombin [1]. As a member of the arginal family of thrombin inhibitors, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting platelet aggregation and exhibiting anticoagulant and antithrombotic activities [2][3]. The compound was developed by IVAX for the potential treatment of thromboembolic disorders, primarily myocardial infarction, and has been evaluated in Phase II clinical trials [4].

Why Efegatran Sulfate Cannot Be Replaced by Other Thrombin Inhibitors Without Quantitative Validation


Direct thrombin inhibitors (DTIs) are a heterogeneous class of anticoagulants with significant mechanistic and functional differences that preclude simple substitution. Efegatran sulfate, a reversible tripeptide arginal inhibitor, exhibits a distinct pharmacological profile compared to both irreversible peptide DTIs (e.g., hirudin) and small-molecule reversible DTIs (e.g., argatroban) [1]. These differences manifest in key parameters such as binding kinetics (Kass values), selectivity ratios (aPTT/TT effect ratios), and the ability to inhibit protease generation in specific coagulation pathways [2][3]. Consequently, direct substitution without rigorous experimental validation can lead to unexpected alterations in anticoagulant efficacy, bleeding risk, and experimental outcomes, underscoring the need for compound-specific selection based on quantitative comparative evidence [4].

Quantitative Comparative Evidence: Differentiating Efegatran Sulfate from Key Thrombin Inhibitor Comparators


Binding Affinity and Functional Potency: Efegatran vs. Hirudin in the Thrombin Time (TT) Assay

Efegatran demonstrates a specific binding affinity for thrombin, with quantitative potency measured in the thrombin time (TT) assay. A 2-fold prolongation of TT is achieved with a concentration of 33 nM Efegatran, corresponding to an apparent Kass value of 0.8 x 10^8 L/mol. In a direct head-to-head comparison, hirudin, an irreversible thrombin inhibitor, achieves the same 2-fold TT prolongation at a lower concentration of 17 nM [1].

Thrombin inhibition Anticoagulation Binding kinetics

Anticoagulant Selectivity Profile: Efegatran's Unique aPTT/TT Effect Ratio Compared to Hirudin

Efegatran exhibits a distinct selectivity profile in global clotting assays, characterized by a large activated partial thromboplastin time (aPTT) to thrombin time (TT) effect ratio. Studies report aPTT/TT effect ratios for Efegatran and related arginals in the range of 30 to 55. This is in stark contrast to hirudin, which displays a much smaller aPTT/TT effect ratio of only 2 to 3 [1].

Coagulation cascade Selectivity aPTT/TT ratio

Mechanism of Thrombin Inhibition: Efegatran's Reversible Binding vs. Hirudin's Irreversible Inhibition

A fundamental differentiator for Efegatran is its mechanism of thrombin inhibition. Efegatran acts as a reversible, competitive inhibitor, whereas hirudin and hirulog (bivalirudin) are characterized as specific, irreversible inhibitors of thrombin [1]. Argatroban, another comparator, is also a reversible inhibitor but is a small molecule distinct from the tripeptide arginal structure of Efegatran [2].

Enzyme kinetics Reversible inhibition Mechanism of action

Inhibition of Extrinsic Factor Xa Generation: A Unique Activity of Efegatran Among DTIs

In comparative studies assessing the inhibition of protease generation, Efegatran demonstrated a unique capability among the tested direct thrombin inhibitors. While argatroban, hirulog, and hirudin were all capable of inhibiting the intrinsic generation of factor Xa at very low concentrations, only Efegatran was able to effectively block the extrinsic generation of factor Xa [1]. This differential activity was observed in experiments using an amidolytic method after extrinsic activation of fibrinogen-deficient human plasma.

Protease generation Factor Xa Coagulation pathway

Clinical Dosing and Anticoagulant Effect: Efegatran's Steady-State aPTT Compared to Heparin

In a clinical study of patients with unstable angina, efegatran sulfate demonstrated dose-dependent ex-vivo anticoagulant activity. At the highest tested infusion rate of 1.2 mg/kg/h, steady-state mean activated partial thromboplastin time (aPTT) values reached approximately three times the baseline [1]. This level of anticoagulation was comparable to that achieved with an aPTT-adjusted heparin infusion, but the study noted that the level of thrombin inhibition by efegatran appeared more stable than with heparin [2].

Clinical pharmacology Dose-response aPTT

Time to Electrocardiographic Reperfusion: Efegatran vs. Heparin in Acute Myocardial Infarction

In the PRIME trial, a multicenter study comparing efegatran sulfate to heparin as an adjunct to thrombolysis in acute myocardial infarction, continuous ST-segment monitoring revealed a statistically significant difference in time to electrocardiographic evidence of reperfusion. The median time to recovery was 107 minutes for the efegatran group, compared to 154 minutes for the heparin group (P = .025) [1].

Myocardial infarction Reperfusion ST-segment resolution

Validated Research and Industrial Application Scenarios for Efegatran Sulfate Based on Comparative Evidence


Investigating the Intrinsic Pathway of Coagulation In Vitro

Given its exceptionally high aPTT/TT effect ratio (30 to 55) compared to hirudin (2 to 3), Efegatran sulfate is uniquely suited for in vitro studies focused on dissecting the intrinsic coagulation pathway (assessed by aPTT) with minimal interference on the common pathway (assessed by TT). This selectivity profile allows researchers to probe mechanisms specific to the contact activation and intrinsic tenase complex [1].

Experimental Models Requiring Reversible and Titratable Thrombin Inhibition

For in vivo or ex vivo models where the duration and degree of thrombin inhibition must be carefully controlled and reversed, Efegatran sulfate's reversible binding mechanism provides a distinct advantage over irreversible inhibitors like hirudin or hirulog. Its dose-dependent anticoagulant effect, with a defined relationship between infusion rate (1.2 mg/kg/h) and aPTT prolongation (approx. 3x baseline), facilitates precise titration [2].

Studies of the Extrinsic Coagulation Pathway and Tissue Factor-Initiated Thrombosis

Efegatran sulfate's unique ability to block the extrinsic generation of factor Xa, a property not shared by argatroban, hirulog, or hirudin, makes it the compound of choice for experimental systems investigating tissue factor (TF)-initiated coagulation. This includes models of TF-driven thrombosis, disseminated intravascular coagulation (DIC), and the interplay between the TF and thrombin pathways [3].

Adjunctive Antithrombotic Agent in Preclinical Thrombolysis Models

Preclinical data suggest that Efegatran and related arginals are useful as antithrombotic adjuncts to thrombolytic therapy with t-PA, urokinase, or streptokinase, while also sparing endogenous fibrinolysis. Furthermore, clinical data indicate a potential for accelerated reperfusion (median time to ST-segment recovery of 107 minutes vs. 154 minutes with heparin), making it a relevant comparator or test agent in preclinical studies of combination thrombolytic-antithrombotic regimens [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efegatran sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.